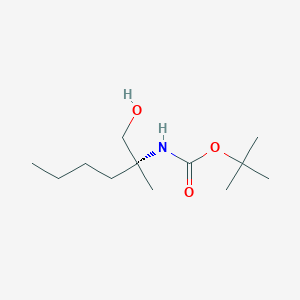

tert-Butyl (R)-(1-hydroxy-2-methylhexan-2-yl)carbamate

Description

Properties

Molecular Formula |

C12H25NO3 |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-2-methylhexan-2-yl]carbamate |

InChI |

InChI=1S/C12H25NO3/c1-6-7-8-12(5,9-14)13-10(15)16-11(2,3)4/h14H,6-9H2,1-5H3,(H,13,15)/t12-/m1/s1 |

InChI Key |

CXQUUJWMDUPFED-GFCCVEGCSA-N |

Isomeric SMILES |

CCCC[C@](C)(CO)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCC(C)(CO)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Condensation of N-BOC-D-Serine with Benzene Methanamine via Mixed Acid Anhydride Formation

One of the most documented pathways involves the condensation of a protected amino acid derivative with an aromatic amine, utilizing mixed acid anhydride chemistry and phase-transfer catalysis (PTC). This method is exemplified in a Chinese patent (CN102020589B), which describes the synthesis of a compound structurally similar to the target carbamate.

- Starting Material: N-BOC-D-Serine (a protected amino acid derivative).

- Activation: Formation of mixed acid anhydride by reacting N-BOC-D-Serine with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of a base, typically N-methylmorpholine (NMM). This step activates the carboxyl group for subsequent coupling.

- Condensation: The activated intermediate reacts with benzene methanamine (PhCH₂NH₂) in anhydrous ethyl acetate, leading to formation of the desired carbamate derivative.

- Reaction Conditions: The process is conducted under anhydrous conditions at low temperatures (often below 0°C) to control reactivity and selectivity.

- The process yields high purity of the target compound with yields reported around 92.4%, demonstrating efficiency.

- The method provides a stereoselective route to the chiral carbamate, crucial for pharmaceutical applications.

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | N-BOC-D-Serine + i-BuOCOCl + NMM | Activation | Formation of mixed acid anhydride |

| 2 | Anhydrous ethyl acetate + benzene methanamine | Coupling | Carbamate formation |

Phase-Transfer Catalysis (PTC) Alkylation

Another prominent method involves the alkylation of the carbamate intermediate using methylation agents under phase-transfer catalysis, as detailed in patent EP4484426NWA1.

- Starting Material: The carbamate intermediate (similar to compound I).

- Catalyst: Tetrabutylammonium bromide (TBAB) facilitates transfer of ions between phases.

- Alkylating Agent: Methyl sulfate is used to introduce methyl groups selectively.

- Reaction Conditions: Conducted in ethyl acetate at controlled temperatures (0–5°C), with potassium hydroxide as the base.

- The process achieves a yield of approximately 92.4%, indicating high efficiency.

- The method allows for selective methylation at the desired site, crucial for maintaining stereochemistry.

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Carbamate + TBAB + methyl sulfate + KOH | Alkylation | Formation of methylated carbamate |

| 2 | Extraction & crystallization | Purification | Pure compound with high yield |

Alternative Synthetic Routes

Other potential methods include:

- Direct carbamate formation from the corresponding amine and carbamoyl chloride derivatives.

- Chiral resolution techniques to obtain the (R)-enantiomer if racemic mixtures are initially synthesized.

- Use of protecting groups such as BOC to safeguard amino functionalities during multi-step synthesis.

Summary of Key Research Outcomes and Data

| Method | Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Condensation via mixed anhydride | N-BOC-D-Serine | i-BuOCOCl, NMM, benzene methanamine | Anhydrous, low temperature | 92.4% | CN102020589B |

| PTC methylation | Carbamate intermediate | TBAB, methyl sulfate, KOH | Ethyl acetate, 0–5°C | 92.4% | EP4484426NWA1 |

Notes on Stereochemistry and Purity

- The synthesis emphasizes stereoselectivity, particularly in maintaining the (R)-configuration, critical for biological activity.

- Use of chiral starting materials and chiral auxiliaries ensures stereochemical fidelity.

- Purification techniques such as crystallization and chromatography are employed to achieve high purity.

Concluding Remarks

The preparation of tert-Butyl (R)-(1-hydroxy-2-methylhexan-2-yl)carbamate predominantly involves:

- Activation of protected amino acids via mixed anhydride formation.

- Subsequent condensation with aromatic amines under controlled conditions.

- Methylation using phase-transfer catalysis with methyl sulfate.

- Rigorous purification to ensure stereochemical integrity and high yield.

These methods are well-documented in patent literature and scientific patents, demonstrating robustness and scalability for pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, CrO3

Reducing agents: NaBH4, LiAlH4

Bases: Triethylamine, pyridine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule . The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

tert-Butyl (2-hydroxycyclohexyl)carbamate (CAS 477584-30-8)

- Structure : Cyclohexane ring replaces the hexane chain, with hydroxyl and carbamate groups at adjacent positions.

- Properties: Increased rigidity due to the cyclohexane ring reduces conformational flexibility compared to the aliphatic hexane backbone. This enhances stability under acidic conditions but may limit solubility in non-polar solvents .

- Applications : Used in synthesizing cyclohexane-based drug intermediates .

(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)carbamate (CAS 79069-14-0)

- Structure : Shorter carbon chain (butane vs. hexane) with a methyl branch at position 3.

- Properties : Reduced steric hindrance and higher solubility in polar solvents due to the shorter chain. The (S)-configuration alters enantioselectivity in asymmetric reactions .

- Applications : Intermediate in small-molecule drug synthesis .

tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2)

- Structure : Trans-dihydroxycyclohexane core with Boc protection.

- Properties : Enhanced hydrogen-bonding capacity due to vicinal diol structure, improving crystallinity. Stability in basic conditions but prone to ring-opening under strong acids .

- Applications : Key building block in glycosidase inhibitor development .

(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS 1426129-50-1)

Key Observations :

- Chain Length and Branching : Longer aliphatic chains (e.g., hexane in the target compound) improve lipid solubility and membrane permeability compared to shorter chains (e.g., butane) .

- Aromatic vs. Aliphatic Backbones : Aromatic derivatives exhibit higher thermal stability but lower solubility in polar solvents .

- Stereochemistry : The (R)-configuration in the target compound and its biphenyl analog enhances enantioselectivity in catalytic asymmetric reactions, whereas (S)-configured analogs are preferred in specific drug intermediates .

Biological Activity

Tert-Butyl (R)-(1-hydroxy-2-methylhexan-2-yl)carbamate is a carbamate derivative with the molecular formula C₉H₁₉NO₃ and a molecular weight of approximately 189.25 g/mol. This compound has gained attention in biochemical research due to its potential biological activity, particularly in enzyme mechanisms and protein modifications. Its ability to act as a protecting group for amines makes it valuable in organic synthesis and drug development.

The compound is characterized by its stability and reactivity, which allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

| Solubility | Soluble in polar solvents |

| Stability | Stable under standard conditions |

This compound functions primarily as a protecting group for amines, allowing selective reactions without affecting other functional groups. This property is crucial in synthetic organic chemistry, particularly in the synthesis of complex molecules.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that related carbamate derivatives can act as inhibitors of acetylcholinesterase and β-secretase, both of which are significant in neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress induced by amyloid-beta peptides (Aβ). This protective effect is attributed to the compound's ability to reduce inflammatory cytokines such as TNF-α and IL-6, which are often elevated during neuroinflammation .

Study 1: In Vitro Neuroprotection

A study investigating the effects of similar carbamate compounds on astrocytes showed that treatment with these compounds resulted in improved cell viability in the presence of Aβ . The study reported:

- Cell Viability: Increased from 43.78% to 62.98% when treated with the compound alongside Aβ.

- Cytokine Levels: Significant reduction in TNF-α levels was observed, suggesting a potential mechanism for neuroprotection.

Study 2: Enzyme Interaction

Another research effort focused on the interaction of related compounds with β-secretase and acetylcholinesterase. The results indicated that these compounds could inhibit enzyme activity effectively, with IC50 values suggesting moderate potency against β-secretase .

Applications

The biological activity of this compound extends beyond laboratory research into potential therapeutic applications:

- Drug Development: Its role as a protecting group makes it ideal for synthesizing pharmaceuticals.

- Neuroscience Research: Its neuroprotective properties could lead to novel treatments for neurodegenerative diseases.

Q & A

Basic: What are the optimal synthetic routes for preparing tert-Butyl (R)-(1-hydroxy-2-methylhexan-2-yl)carbamate with high enantiomeric purity?

Methodological Answer:

The synthesis typically involves stereoselective carbamate formation using tert-butyl carbamate and a chiral alcohol precursor. A key step is the use of chiral auxiliaries or asymmetric catalysis to ensure (R)-configuration. For example, enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) can achieve >99% enantiomeric excess (ee) by selectively acylating the undesired enantiomer . Post-synthesis, purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in polar aprotic solvents (e.g., acetonitrile) enhances purity. Monitoring reaction progress with chiral HPLC (Chiralpak AD-H column, heptane/isopropanol mobile phase) ensures enantiomeric integrity .

Basic: How can the molecular structure and stereochemistry of this compound be rigorously characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. Crystals grown via slow evaporation in dichloromethane/hexane mixtures are analyzed using SHELXL for refinement . Complementary techniques include:

- NMR spectroscopy : - and -NMR to verify substituent positions and carbamate linkage.

- Circular Dichroism (CD) : Correlates with SC-XRD data to confirm absolute configuration.

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na] peak at m/z 274.1785 for CHNONa) .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies should assess:

- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C under nitrogen reveals decomposition temperatures.

- pH Sensitivity : Incubate in buffers (pH 2–12) at 25°C. HPLC analysis shows carbamate hydrolysis under acidic conditions (pH <3) to form tert-butanol and amine derivatives, while alkaline conditions (pH >10) yield CO and tert-butylamine .

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) monitors photodegradation; store in amber vials at –20°C for long-term stability .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., IC values) may arise from:

- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition).

- Purity Differences : Validate compound purity via orthogonal methods (HPLC, -NMR if fluorinated analogs exist) .

- Conformational Dynamics : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding mode consistency across studies .

Advanced: What strategies are effective for studying the interaction of this carbamate with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip to measure real-time binding kinetics (K, k/k).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.

- Fluorescence Polarization : Competes fluorescent probes (e.g., FITC-labeled analogs) to determine binding affinity .

- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., carbamate carbonyl with Ser-OH in active sites) .

Advanced: How can enantiomeric impurities impact pharmacological outcomes, and what analytical methods detect trace impurities?

Methodological Answer:

Even 1% impurity (S-enantiomer) can alter target selectivity. Detection methods include:

- Chiral SFC (Supercritical Fluid Chromatography) : Uses Chiralpak IG-3 column (CO/methanol modifier) for baseline separation.

- Vibrational Circular Dichroism (VCD) : Detects <0.5% impurity via distinct C=O and N-H vibrational modes .

- Stereochemical Trapping : React impurities with (S)-Mosher’s acid chloride; -NMR differentiates diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.